molecular formula C12H18N2O2 B4896259 N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide

N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide

Cat. No. B4896259
M. Wt: 222.28 g/mol
InChI Key: YXZHQGIVWYVWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide, also known as EDG-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors and is being studied for its effects on various physiological and biochemical processes.

Mechanism of Action

N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, this compound increases the levels of glycine in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in regulating synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which enhances the activity of NMDA receptors. This leads to an increase in synaptic plasticity, which is important for learning and memory. This compound has also been shown to have antidepressant and antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is its ability to selectively inhibit GlyT1, which makes it a useful tool for studying the role of glycine in various physiological and biochemical processes. However, one of the limitations of using this compound is that it has a short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide. One area of research is the development of more potent and selective GlyT1 inhibitors. Another area of research is the study of the long-term effects of this compound on learning and memory. Additionally, there is a need for more research on the effects of this compound on other physiological and biochemical processes in the brain.

Synthesis Methods

The synthesis of N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide involves the reaction of 4-ethoxybenzoyl chloride with N,N-dimethylglycine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure form of this compound.

Scientific Research Applications

N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant and antipsychotic effects in animal models, which is attributed to its ability to increase the levels of glycine in the brain. Glycine is an important neurotransmitter that regulates various physiological and biochemical processes in the brain.

properties

IUPAC Name

2-(dimethylamino)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-16-11-7-5-10(6-8-11)13-12(15)9-14(2)3/h5-8H,4,9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZHQGIVWYVWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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